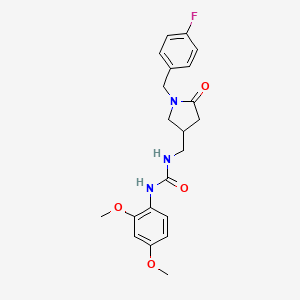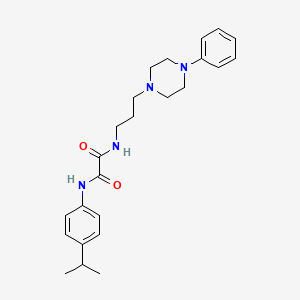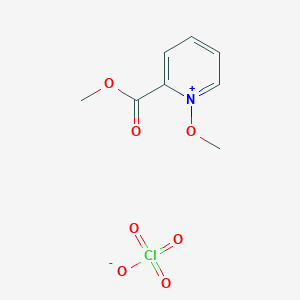
1-Methoxy-2-(methoxycarbonyl)pyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-(methoxycarbonyl)pyridin-1-ium perchlorate is a chemical compound with the molecular formula C8H10ClNO7 and a molecular weight of 267.62 g/mol . It is characterized by the presence of a pyridinium ring substituted with methoxy and methoxycarbonyl groups, and a perchlorate anion. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Methoxy-2-(methoxycarbonyl)pyridin-1-ium perchlorate typically involves the reaction of pyridine derivatives with methoxy and methoxycarbonyl substituents under specific conditions. The reaction conditions often include the use of perchloric acid or its salts to introduce the perchlorate anion . Industrial production methods may involve bulk synthesis techniques, ensuring the compound’s purity and stability for research and application purposes .
Chemical Reactions Analysis
1-Methoxy-2-(methoxycarbonyl)pyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving reagents like hydrogen or hydrides.
Substitution: The methoxy and methoxycarbonyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methoxy-2-(methoxycarbonyl)pyridin-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Medicine: Research explores its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(methoxycarbonyl)pyridin-1-ium perchlorate involves its interaction with molecular targets, such as enzymes or receptors. The methoxy and methoxycarbonyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-Methoxy-2-(methoxycarbonyl)pyridin-1-ium perchlorate can be compared with other pyridinium compounds, such as:
1-Methylpyridinium chloride: Similar in structure but lacks the methoxy and methoxycarbonyl groups.
2-Methoxypyridine: Contains a methoxy group but lacks the pyridinium ion and perchlorate anion.
Pyridinium perchlorate: Contains the pyridinium ion and perchlorate anion but lacks the methoxy and methoxycarbonyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 1-methoxypyridin-1-ium-2-carboxylate;perchlorate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO3.ClHO4/c1-11-8(10)7-5-3-4-6-9(7)12-2;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDWBPVMXZTKAI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=[N+]1OC.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
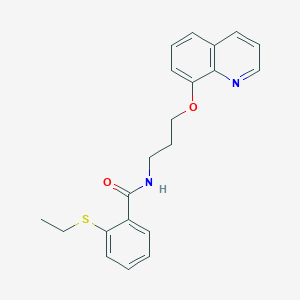
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B2487819.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487820.png)
![2-Chloro-5-methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2487822.png)
![6-((2-oxo-2-phenylethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2487823.png)
![Benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2487825.png)

![2,5-Dibromothieno[2,3-b]pyridine](/img/structure/B2487827.png)
![N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine](/img/structure/B2487833.png)
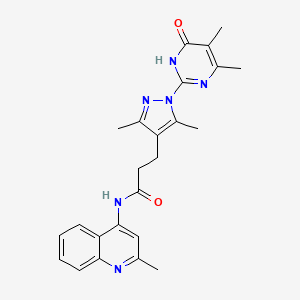

![3-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2487836.png)
